4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Chemical Structure and Properties 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1774891-89-2) is a pyrazole derivative with the molecular formula C₆H₇FN₂O₃ and a molecular weight of 174.13 g/mol. Its structure features a fluorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the pyrazole ring (Figure 1).
Applications and Availability This compound is primarily used as a building block in pharmaceutical intermediates.
Properties
Molecular Formula |
C6H7FN2O3 |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7FN2O3/c1-9-5(12-2)3(7)4(8-9)6(10)11/h1-2H3,(H,10,11) |
InChI Key |
YJGYPMJQBOBEIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrazole precursor.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as Selectfluor.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Esterification
The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
| Conditions | Reagents/Catalysts | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Methanol, H₂SO₄, reflux | CH₃OH, H₂SO₄ | Methyl ester derivative | 85–90% | |
| Ethanol, H₂SO₄, reflux | C₂H₅OH, H₂SO₄ | Ethyl ester derivative | 88% |
Key Findings :
-
Esterification typically achieves high yields with minimal byproducts.
-
Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1774891-89-2) is a key intermediate for further functionalization.
Amidation
The carboxylic acid reacts with amines or hydrazines to form amides, enabling peptide coupling and prodrug synthesis.
| Conditions | Reagents/Catalysts | Product Formed | Yield | Reference |
|---|---|---|---|---|
| DCM, 0–25°C, 2h | Triethylamine, acyl chloride | Substituted pyrazole amide | 95% | |
| DMF, EDCl, HOBt, room temp | Ethylenediamine | Bis-amide derivative | 78% |
Key Findings :
-
Coupling with 2-ethoxybenzoyl chloride in dichloromethane (DCM) achieves 95% yield .
-
Hydrazine derivatives form stable hydrazides, useful in agrochemical intermediates.
Nucleophilic Aromatic Substitution
The fluorine atom at position 4 participates in nucleophilic substitution with alkoxides or amines.
| Conditions | Reagents | Product Formed | Yield | Reference |
|---|---|---|---|---|
| DMF, 80°C, 6h | K₂CO₃, sodium methoxide | 4-Methoxy derivative | 65% | |
| THF, 60°C, 12h | Benzylamine | 4-Benzylamino derivative | 58% |
Key Findings :
-
Methoxy substitution is less reactive than fluorine, favoring selective modification.
-
Steric hindrance from the methyl group at position 1 limits substitution at adjacent sites.
Decarboxylation
Thermal decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.
| Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| 180°C, 3h (neat) | 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole | 72% | |
| CuCl₂, O₂, 75°C | Deoxygenated pyrazole | 68% |
Key Findings :
-
Decarboxylation under inert atmospheres minimizes side reactions.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
| Conditions | Reagents | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Ethanol, 75°C, 2h | Hydrazine, CuCl₂ | Pyrazolo[3,4-d]pyridazine | 88% | |
| AcOH, reflux | Thiourea | Thiazolo[4,5-c]pyrazole | 63% |
Key Findings :
-
Cyclization with hydrazines yields bioactive pyrazoline derivatives .
-
Methoxy groups enhance regioselectivity in ring-forming reactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl functionalization.
| Conditions | Reagents | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, dioxane | Aryl boronic acid | 3-Arylpyrazole derivative | 82% | |
| NiCl₂, Zn, THF | Alkyl halide | 3-Alkylpyrazole derivative | 75% |
Key Findings :
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential anti-inflammatory and analgesic properties. For instance, compounds derived from this pyrazole have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory process .
Case Study: Anti-inflammatory Activity
A study demonstrated that a derivative of this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The results indicated a dose-dependent response, suggesting its potential utility in treating conditions such as arthritis.
Agricultural Chemistry
2. Agrochemical Formulation
In agricultural chemistry, 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is utilized to enhance crop protection products. Its effectiveness as a pesticide and herbicide is under investigation, providing solutions for pest control that are both efficient and environmentally friendly .
Table 1: Agrochemical Efficacy Data
| Compound | Application Type | Effectiveness |
|---|---|---|
| 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | Pesticide | High |
| Derivative A | Herbicide | Moderate |
| Derivative B | Insecticide | High |
Biochemical Research
3. Enzyme Inhibition Studies
The compound is also employed in biochemical research for studying enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and developing targeted therapies for various diseases .
Case Study: Metabolic Pathway Analysis
Research involving this compound has revealed insights into its role as an enzyme inhibitor, particularly in pathways related to cancer metabolism. By inhibiting specific enzymes, it has shown potential in disrupting cancer cell proliferation .
Material Science Applications
4. Advanced Materials Development
The unique chemical properties of 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid have led to its application in material science. It is being explored for its potential use in developing advanced materials such as polymers and coatings that exhibit enhanced durability and chemical resistance .
Diagnostic Tools
5. Innovative Testing Methods
This compound is being investigated for its potential use in diagnostic assays that could improve disease detection methods. Its chemical structure may allow for the development of sensitive detection techniques for various diseases .
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxy groups can enhance binding affinity and selectivity, while the carboxylic acid group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives are widely studied due to their diverse bioactivities. Below is a detailed comparison of the target compound with its closest analogs, focusing on structural variations, physicochemical properties, and reported activities.
Structural and Functional Group Variations
Electronic Effects
- Chlorine-substituted analogs (e.g., 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid) exhibit higher lipophilicity (logP ≈ 1.2 vs. 0.8 for the fluoro analog), which may influence membrane permeability .
Bioactivity Trends
- Pyrazole derivatives with bulky aryl groups (e.g., phenyl or methoxyphenyl) demonstrate enhanced anti-inflammatory and analgesic activities. For instance, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid showed moderate COX-2 inhibition in preclinical models .
- Fluorine-containing analogs are prioritized in drug discovery for their ability to resist oxidative degradation.
Biological Activity
4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1774891-89-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which may confer various biological properties, including anti-inflammatory and anticancer effects.
- Molecular Formula : C₆H₇FN₂O₃
- Molecular Weight : 174.13 g/mol
- IUPAC Name : 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
- Purity : Typically around 97% .
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, including 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. The following sections detail its potential therapeutic applications based on current research findings.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For example:
- In Vitro Studies : Compounds similar to 4-Fluoro-5-methoxy-1-methyl-1H-pyrazole have shown inhibition of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) .
Anti-inflammatory Effects
Pyrazole derivatives are also being investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
Research Findings and Case Studies
| Study | Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|---|
| 4-Fluoro-5-methoxy... | MDA-MB-231 | 0.01 | Antiproliferative | |
| Similar Pyrazoles | A549 | 0.39 | Apoptosis Induction | |
| Novel Derivatives | HepG2 | 0.03 | Cell Cycle Arrest |
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand the binding interactions of pyrazole derivatives with target proteins involved in cancer progression. These studies suggest that structural modifications can enhance biological activity and selectivity against cancer cells .
Q & A
Q. What synthetic methodologies are suitable for preparing 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs?
Methodological Answer : A multi-step synthesis approach is typically employed for pyrazole-3-carboxylic acid derivatives. For example, analogs like 1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a') are synthesized via Suzuki-Miyaura cross-coupling reactions. The process involves dissolving a brominated pyrazole precursor (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in deoxygenated DMF/water, followed by addition of arylboronic acids, K₃PO₄, and Pd(PPh₃)₄ as a catalyst. Post-reaction purification via column chromatography yields the final product . Adjusting substituents (e.g., methoxy or fluoro groups) may require modified precursors or protecting group strategies.
Table 1 : Example reaction conditions for pyrazole-carboxylic acid synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 70–85 | |
| Ester hydrolysis | NaOH, EtOH/H₂O, reflux | >90 |
Q. How can spectroscopic techniques validate the structure of 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid?
Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm for OCH₃), fluorine-coupled aromatic protons (splitting patterns depend on substitution), and carboxylic acid protons (broad ~δ 12–14 ppm if protonated). For analogs like 1-methyl-1H-pyrazole-4-carboxylic acid, distinct shifts are observed for the methyl group (δ ~3.9 ppm) and carboxylic acid (δ ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid moiety. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) should match the molecular formula (C₇H₈FN₂O₃ for the target compound).
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methoxy) influence the reactivity of pyrazole-3-carboxylic acids in medicinal chemistry applications?
Methodological Answer : The fluoro group’s electron-withdrawing nature enhances electrophilic substitution resistance and metabolic stability, while the methoxy group’s electron-donating properties can modulate solubility and π-π stacking interactions. For example, in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole, the trifluoromethyl group increases lipophilicity, whereas the methoxy group improves water solubility . Computational studies (e.g., DFT calculations) can quantify substituent effects on acidity (pKa) and binding affinity .
Table 2 : Substituent effects on pyrazole derivatives
| Substituent | Electronic Effect | Impact on Reactivity | Example Reference |
|---|---|---|---|
| -F | Electron-withdrawing | ↑ Metabolic stability | |
| -OCH₃ | Electron-donating | ↑ Solubility | |
| -CF₃ | Strongly electron-withdrawing | ↑ Lipophilicity |
Q. How can contradictory data in pyrazole-carboxylic acid synthesis (e.g., variable yields) be systematically addressed?
Methodological Answer : Contradictions often arise from differences in reaction conditions or purification methods. For example:
- Catalyst Loading : Pd(PPh₃)₄ concentrations (0.5–5 mol%) significantly affect cross-coupling efficiency. Lower catalyst loads may reduce side reactions but require longer reaction times .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) favor coupling reactions, but traces of water can hydrolyze intermediates. Rigorous drying or alternative solvents (e.g., THF) may improve reproducibility .
- Purification : Column chromatography vs. recrystallization can alter yields. For instance, 1-methyl-1H-pyrazole-4-carboxylic acid (>98% purity) is obtained via recrystallization from ethanol/water .
Q. What strategies optimize the regioselectivity of pyrazole ring substitutions in multi-step syntheses?
Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Carboxylic acid or ester groups at C3 direct electrophilic substitution to C4/C5 positions. For example, bromination of ethyl 1-methyl-1H-pyrazole-3-carboxylate occurs predominantly at C5 .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl at C3) hinder reactions at adjacent positions. In 5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the trifluoromethyl group directs functionalization to the C5 position .
- Temperature Control : Lower temperatures (-20°C to 0°C) favor kinetic control in nitration or halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
